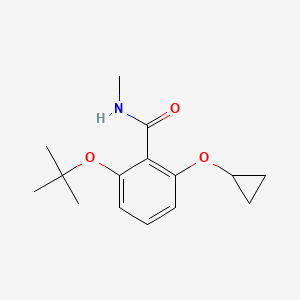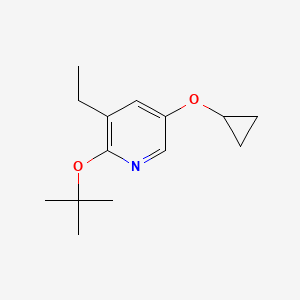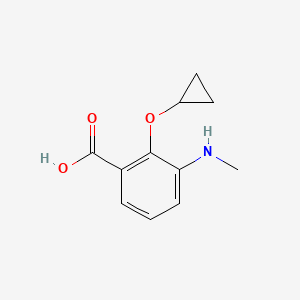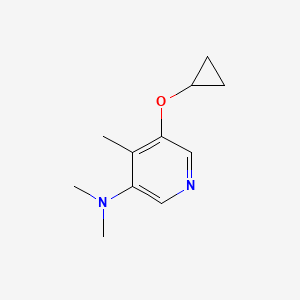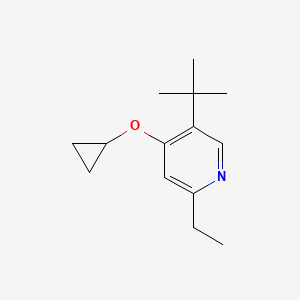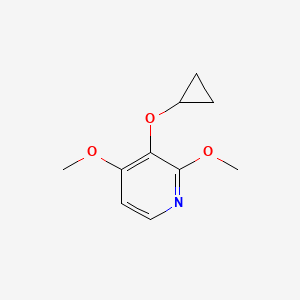
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a trifluoromethyl group at the 4th position, and a carbaldehyde group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-methanol.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can facilitate covalent binding to target proteins. The carbaldehyde group can form Schiff bases with amines, leading to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
6-(Chloromethyl)-4-(methyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(8(10,11)12)2-7(4-14)13-6/h1-2,4H,3H2 |
Clave InChI |
YELXGJXYJDXFNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



